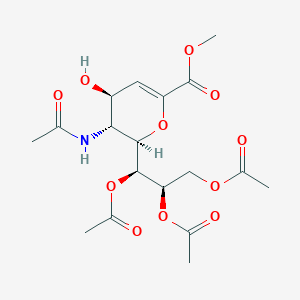

TCO-PEG8-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、その高い反応性と、第一級アミン基およびテトラジン含有化合物との安定な結合を形成する能力を特徴としています .

製造方法

合成経路と反応条件

TCO-PEG8-酸は、トランス-シクロオクテン (TCO) とポリエチレングリコール (PEG) および末端カルボン酸のカップリングを含む一連の化学反応によって合成されます。この合成は通常、EDC (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド) または HATU (1-[ビス(ジメチルアミノ)メチレン]-1H-1,2,3-トリアゾロ[4,5-b]ピリジニウム 3-オキシドヘキサフルオロリン酸) などの活性化剤を使用して、安定なアミド結合の形成を促進します .

工業生産方法

TCO-PEG8-酸の工業生産は、自動反応器を使用した大規模合成と、高純度と一貫性を確保するための厳格な品質管理によって行われます。この化合物は通常、低温 (-20°C) で保管され、安定性と反応性を維持します .

準備方法

Synthetic Routes and Reaction Conditions

TCO-PEG8-acid is synthesized through a series of chemical reactions involving the coupling of trans-cyclooctene (TCO) with polyethylene glycol (PEG) and a terminal carboxylic acid. The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures (-20°C) to maintain its stability and reactivity .

化学反応の分析

反応の種類

TCO-PEG8-酸は、次のようないくつかの種類の化学反応を起こします。

置換反応: 末端カルボン酸は、第一級アミン基と反応して安定なアミド結合を形成します。

クリックケミストリー反応: TCO 部分は、逆電子要求ディールス・アルダー環状付加によってテトラジン含有化合物と反応して、安定なジヒドロピリダジン結合を形成します

一般的な試薬と条件

EDC または HATU: アミド結合形成の活性化剤として使用されます。

テトラジン化合物: クリックケミストリー反応で TCO 部分と反応します。

溶媒: 一般的な溶媒には、DMSO (ジメチルスルホキシド)、DCM (ジクロロメタン)、DMF (ジメチルホルムアミド) が含まれます

主な生成物

これらの反応から生成される主な生成物には、科学研究および創薬で使用されるさまざまな PROTAC や生体複合体が含まれます .

科学研究における用途

TCO-PEG8-酸は、その汎用性と反応性から、科学研究で広く使用されています。その用途には、次のようなものがあります。

科学的研究の応用

TCO-PEG8-acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Facilitates the study of protein-protein interactions and cellular processes through the creation of PROTACs.

Medicine: Employed in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.

Industry: Utilized in the production of advanced materials and diagnostic tools .

作用機序

TCO-PEG8-酸は、細胞内の特定のタンパク質を標的化して分解するように設計された分子である PROTAC におけるリンカーとして機能します。この化合物は、2 つのリガンドを接続します。1 つは E3 ユビキチンリガーゼに結合し、もう 1 つは標的タンパク質に結合します。この相互作用により、標的タンパク質のユビキチン化とプロテアソームによるその後の分解が起こり、細胞過程が調節されます .

類似の化合物との比較

TCO-PEG8-酸は、その高い反応性と、第一級アミン基とテトラジン含有化合物の両方と安定な結合を形成する能力によってユニークです。類似の化合物には、次のようなものがあります。

TCO-PEG4-酸: 反応性が類似した、より短い PEG リンカーです。

TCO-PEG12-酸: より大きな柔軟性と溶解性をもたらす、より長い PEG リンカーです。

TCO-PEG8-酸は、長さ、反応性、溶解性の最適なバランスを持っているため、科学研究や産業における多くの用途で好ましい選択肢となっています。

類似化合物との比較

TCO-PEG8-acid is unique due to its high reactivity and ability to form stable bonds with both primary amine groups and tetrazine-containing compounds. Similar compounds include:

TCO-PEG4-acid: A shorter PEG linker with similar reactivity.

TCO-PEG12-acid: A longer PEG linker that provides greater flexibility and solubility.

TCO-PEG-NHS ester: Contains an NHS ester group for easier conjugation with amine-containing molecules

This compound stands out due to its optimal balance of length, reactivity, and solubility, making it a preferred choice for many applications in scientific research and industry.

特性

分子式 |

C28H51NO12 |

|---|---|

分子量 |

593.7 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1- |

InChIキー |

LIPCJNZAKQKTRV-UPHRSURJSA-N |

異性体SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

正規SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-8-yl)carbamate](/img/structure/B11827336.png)

![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)

![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)